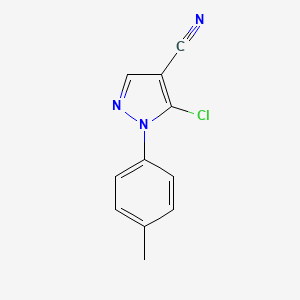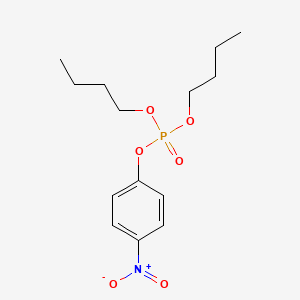
Phosphoric acid, dibutyl p-nitrophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, dibutyl p-nitrophenyl ester is an organic compound with the molecular formula C14H22NO6P. It is a type of organophosphate ester, which is commonly used in various chemical and industrial applications. This compound is known for its unique chemical properties and reactivity, making it a valuable substance in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid, dibutyl p-nitrophenyl ester can be synthesized through the esterification of phosphoric acid with dibutyl alcohol and p-nitrophenol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a specific temperature to ensure the complete formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are carried out in reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The use of continuous flow reactors and automated systems ensures high efficiency and yield in the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, dibutyl p-nitrophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, leading to the formation of phosphoric acid, dibutyl alcohol, and p-nitrophenol.
Oxidation: The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents, resulting in the formation of oxidized derivatives.
Substitution: The nitro group in the p-nitrophenyl moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: Phosphoric acid, dibutyl alcohol, and p-nitrophenol.
Oxidation: Oxidized derivatives of the ester.
Substitution: Substituted p-nitrophenyl derivatives.
Scientific Research Applications
Phosphoric acid, dibutyl p-nitrophenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of phosphoric acid, dibutyl p-nitrophenyl ester involves its interaction with specific molecular targets. The ester can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. The nitro group in the p-nitrophenyl moiety can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved include ester hydrolysis, redox reactions, and nucleophilic substitution.
Comparison with Similar Compounds
Phosphoric acid, dibutyl p-nitrophenyl ester can be compared with other similar compounds such as:
Phosphoric acid, dimethyl p-nitrophenyl ester: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.
Phosphoric acid, dipropyl p-nitrophenyl ester: Another ester with different alkyl groups, affecting its physical and chemical properties.
Phosphoric acid, dibutyl phenyl ester: Lacks the nitro group, resulting in different reactivity and uses.
The uniqueness of this compound lies in its specific combination of alkyl and nitrophenyl groups, which confer distinct chemical properties and reactivity patterns.
Properties
CAS No. |
2255-19-8 |
|---|---|
Molecular Formula |
C14H22NO6P |
Molecular Weight |
331.30 g/mol |
IUPAC Name |
dibutyl (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C14H22NO6P/c1-3-5-11-19-22(18,20-12-6-4-2)21-14-9-7-13(8-10-14)15(16)17/h7-10H,3-6,11-12H2,1-2H3 |
InChI Key |
CKVWBMJDISUJJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



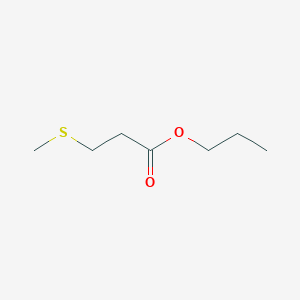
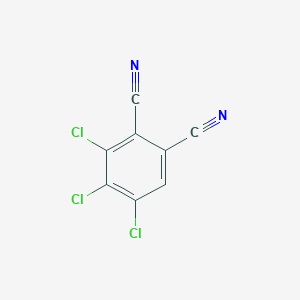
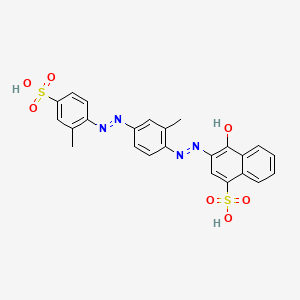
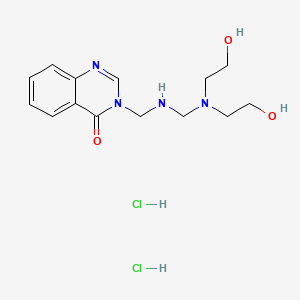
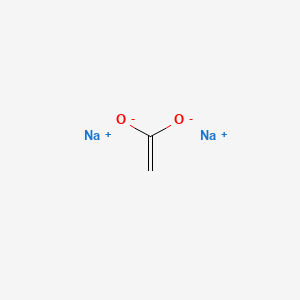
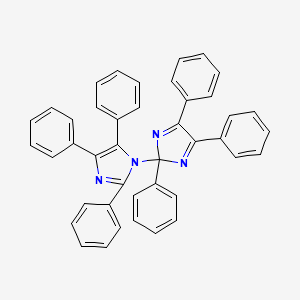
![Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B13760861.png)
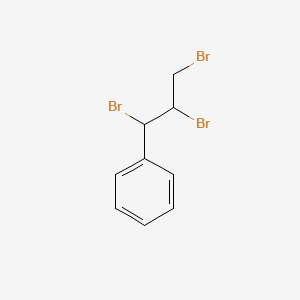
![2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate](/img/structure/B13760873.png)

![1,1,6,6a-Tetramethyl-1a,2,5,6,7,7a-hexahydrocyclopropa[b]naphthalen-4-one](/img/structure/B13760878.png)
